molecular formula C15H8BrNO4 B2582093 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 301207-23-8

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B2582093
CAS RN: 301207-23-8
M. Wt: 346.136
InChI Key: JEWZXCGPNBIYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid” is a chemical compound with the molecular formula C15H8BrNO4 . It is a derivative of isoindole, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to a pyrrole ring, forming an isoindole core. This core is substituted with a bromo group and a dioxo group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are known to undergo reactions such as bromination, carboxylation, and various other organic reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.139 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Benzoic Acid and Derivatives in Gut Function Regulation

Benzoic acid, as an antibacterial and antifungal preservative, shows potential in improving gut functions. Studies using piglets and porcine intestinal epithelial cells as models indicate that appropriate levels of benzoic acid might enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could harm gut health (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacokinetic Analysis and Dietary Exposures

The pharmacokinetic analysis of benzoic acid across species (rats, guinea pigs, and humans) provides insights into metabolic and dosimetric variations, offering a basis for assessing dietary exposures to benzoates. This analysis aids in understanding the pharmacokinetic component of interspecies uncertainty factors in acceptable daily intake evaluations (Hoffman & Hanneman, 2017).

Synthesis and Applications of Benzo[c]chromen-6-ones

Benzo[c]chromen-6-ones, structurally related to benzoic acid derivatives, play a significant role in pharmacology due to their core structure in secondary metabolites. Synthetic protocols for these compounds are critical for exploring their pharmacological importance, highlighting the need for efficient synthetic methods (Mazimba, 2016).

Biologically Active Compounds of Plants

Natural carboxylic acids, including benzoic acid, exhibit a range of biological activities. The review of these compounds' effects on antioxidant, antimicrobial, and cytotoxic activities reveals structure-activity relationships, contributing to our understanding of their pharmacological potential (Godlewska-Żyłkiewicz et al., 2020).

Chlorogenic Acid: A Pharmacological Review

Although not directly related, chlorogenic acid's pharmacological review highlights the significance of phenolic acids in scientific research. Chlorogenic acid, like benzoic acid derivatives, has various biological and pharmacological effects, including antioxidant, antibacterial, and cardioprotective activities. This review calls for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods for this and similar compounds .

properties

IUPAC Name

3-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrNO4/c16-9-4-5-11-12(7-9)14(19)17(13(11)18)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWZXCGPNBIYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

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